molecular formula C8H11Cl2N B2985347 2-(Chloromethyl)-3-ethylpyridine;hydrochloride CAS No. 1388218-31-2

2-(Chloromethyl)-3-ethylpyridine;hydrochloride

Cat. No. B2985347
M. Wt: 192.08
InChI Key: VUMHTAHFUOLPNG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-ethylpyridine;hydrochloride is a chemical compound. It is also known as 2-Picolyl chloride hydrochloride. Its empirical formula is C6H6ClN · HCl . It is a chloroalkyl ether .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids . A synthetic method of 2-chloro-5-chloromethyl pyridine has been disclosed in a patent, which involves a liquid phase chlorination method .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be analyzed using X-ray diffraction and theoretical methodologies . The molecules are packed through various interactions .


Chemical Reactions Analysis

The chemical reactions involving 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be complex. For example, the reaction of 2- (chloromethyl)-pyridine derivatives with 1- (4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide affords the corresponding methylsulphinyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be analyzed using various techniques. For example, the properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Intermediate in Synthesis

  • Synthesis of Pyridine Derivatives : It serves as an important intermediate in the synthesis of pyridine derivatives, which are crucial in the development of medicines and pesticides. Techniques like extraction, distillation, and column chromatography are employed to achieve high-purity products, essential for further chemical reactions and applications (Su Li, 2005).
  • Development of New Antioxidants : In the creation of new synthetic antioxidants, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, which shares a similar structural motif, undergoes improved synthesis processes. This highlights the compound's utility in generating antioxidants that can be beneficial in various biological applications (Yao Xing-sheng, 2007).

Molecular Imaging and Targeting

  • Fluorescence Microscopy : Certain derivatives of 2-(Chloromethyl)-3-ethylpyridine hydrochloride, like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, are used as thiol-reactive luminophores. These compounds have applications in fluorescence microscopy, particularly in targeting and imaging mitochondria within biological systems, showcasing the compound's relevance in bioimaging technologies (A. Amoroso et al., 2008).

Chemical Reactions and Mechanisms

  • Catalysis and Hydrogenation : The compound is involved in catalytic processes and the study of chemical reactions, such as the activation of C(sp2)−H and the reduction of CE bonds. These studies provide insight into the mechanisms of hydrogenation and the behavior of related pyridine substrates, contributing to the broader understanding of catalytic chemistry (Pilar Resano Barrio et al., 2004).

Structural and Material Science

  • Isostructurality and Hydrogen Bonding : Research into the structural aspects of related compounds, such as 2-chloromethylpyridinium chloride, reveals insights into isostructurality and hydrogen bonding. These studies are crucial for the development of new materials and understanding the molecular basis of structural stability and reactivity (P. Jones & Fabiola Vancea, 2003).

Adsorption and Chelation

  • Adsorption Properties : The compound's derivatives are utilized in creating chelating resins with enhanced adsorption properties for heavy metals. This application is vital for environmental cleanup and the selective removal of contaminants from various matrices, highlighting its importance in environmental science and engineering (Chun-nuan Ji et al., 2009).

Safety And Hazards

The safety and hazards associated with 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be significant. For example, it can cause severe skin burns and eye damage, and it can be toxic if inhaled . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for the research and development of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds are promising. For example, the renewable synthesis of p-xylene from biomass-derived carbohydrates has been reviewed, and future directions on this research have been proposed .

properties

IUPAC Name

2-(chloromethyl)-3-ethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMAOKXCSURAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-ethylpyridine;hydrochloride

CAS RN

1388218-31-2
Record name 2-(chloromethyl)-3-ethylpyridine hydrochloride
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